molecular formula C10H7BrFN3O2 B455648 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 512824-95-2

4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B455648
CAS No.: 512824-95-2
M. Wt: 300.08g/mol
InChI Key: RNXGBUWRZGQKNJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position, a fluorobenzyl group at the 1-position, and a nitro group at the 3-position of the pyrazole ring

Preparation Methods

The synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitro group can be introduced by treating the brominated pyrazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst, or metal hydrides like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorobenzyl group may enhance binding affinity to target proteins.

Comparison with Similar Compounds

4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole can be compared with other similar compounds such as:

    4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole: Similar structure but with a methyl group instead of a fluorine atom.

    4-Bromo-1-(4-nitrobenzyl)-3-nitro-1H-pyrazole: Similar structure but with an additional nitro group on the benzyl ring.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

4-bromo-1-[(4-fluorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXGBUWRZGQKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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